![molecular formula C17H17NO3 B2437670 1-[(2-甲氧基苯氧基)乙酰基]吲哚 CAS No. 444146-15-0](/img/structure/B2437670.png)

1-[(2-甲氧基苯氧基)乙酰基]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

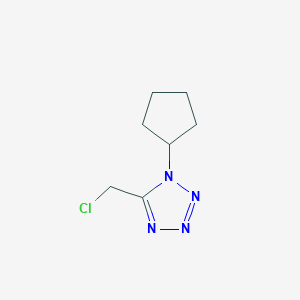

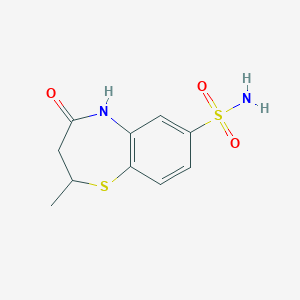

“1-[(2-Methoxyphenoxy)acetyl]indoline” is a versatile chemical compound used in diverse scientific research. It exhibits high perplexity due to its intricate structure and burstiness, enabling complex experiments and applications like drug synthesis and material science. The molecular formula of this compound is C17H17NO3 .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of “1-[(2-Methoxyphenoxy)acetyl]indoline” is C17H17NO3 . This compound has a molecular weight of 283.32 .Chemical Reactions Analysis

Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .科学研究应用

合成和结构修饰

研究表明吲哚衍生物的创新合成方法和结构修饰,突出了它们在构建复杂分子和生物活性方面的意义。例如,Pouységu 等人(2002 年)的工作介绍了一种从 2-甲氧基苯酚生成氮系邻苯二酚乙酸酯的方法,这对于合成含氧吲哚、喹啉和菲啶生物碱基序至关重要,从而强调了与 1-[(2-甲氧基苯氧基)乙酰基]吲哚相关的化合物的合成多功能性(Pouységu、Avellan 和 Quideau,2002)。类似地,Quideau 等人(2001 年)强调了 2-甲氧基苯酚的区域控制氮苯环化,进一步说明了该化合物在功能化吲哚衍生物合成中的作用(Quideau、Pouységu、Avellan、Whelligan 和 Looney,2001)。

抗氧化和细胞毒性

Goh 等人(2015 年)的研究调查了源自 1-[(2-甲氧基苯氧基)乙酰基]吲哚的 6-甲氧基四氢-β-咔啉的抗氧化和细胞毒性,揭示了中等的抗氧化活性,并暗示了开发基于 β-咔啉的抗氧化剂的潜力(Goh、Koh、Yam、Azhar、Mordi 和 Mansor,2015)。

杀菌和杀虫活性

Zhao 等人(2008 年)的研究探索了含有 β-甲氧基丙烯酸酯的 N-乙酰吡唑啉衍生物(包括与 1-[(2-甲氧基苯氧基)乙酰基]吲哚相关的衍生物)的杀菌和杀虫活性,突出了它们作为开发新型农用化学品的先导化合物的潜力(Zhao、Wang、Zhang、Liu、Huang 和 Yang,2008)。

阿尔茨海默病治疗

Yanovsky 等人(2012 年)证明了吲哚的氨基甲酸酯衍生物(包括 1-[(2-甲氧基苯氧基)乙酰基]吲哚衍生物)作为胆碱酯酶抑制剂和抗氧化剂治疗阿尔茨海默病的治疗潜力,为多功能药物开发提供了见解(Yanovsky、Finkin-Groner、Zaikin、Lerman、Shalom、Zeeli、Weill、Ginsburg、Nudelman 和 Weinstock,2012)。

缓蚀

Yadav 等人(2015 年)探讨了吲哚化合物在钢上的缓蚀性能,展示了 1-[(2-甲氧基苯氧基)乙酰基]吲哚衍生物在材料科学中的相关性,特别是对于在酸性环境中保护金属免受腐蚀(Yadav、Sarkar 和 Purkait,2015)。

作用机制

安全和危害

未来方向

Indole-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The study of indoline alkaloids exhibited high anticancer effects with low toxicity . This suggests that there is potential for further exploration and development of indoline derivatives in the field of medicine .

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNNACXQLLXRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)

![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)